Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group attached to the isoquinoline ring. It has a molecular weight of 295.13 g/mol and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-bromoisoquinoline-4-carboxylate typically involves the ethoxycarbonylation of α-cyano-o-toluonitrile with ethyl chloroformate and 4-dimethylaminopyridine, followed by cyclization . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and cyclized heterocycles .
Scientific Research Applications
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-chloroisoquinoline-4-carboxylate
- Ethyl 3-amino-1-fluoroisoquinoline-4-carboxylate
- Ethyl 3-amino-1-iodoisoquinoline-4-carboxylate
Uniqueness
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-amino-1-bromoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-5-3-4-6-8(7)10(13)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
KSJFBULYVCHJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C2=CC=CC=C21)Br)N |
Origin of Product |
United States |
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